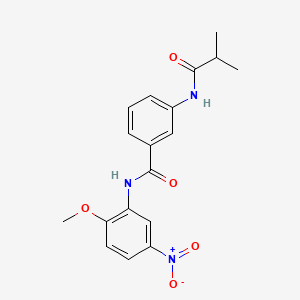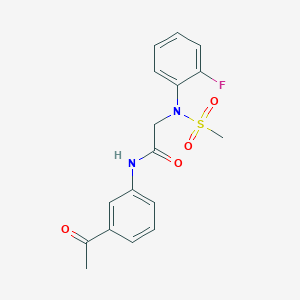
N~1~-(3-acetylphenyl)-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
Vue d'ensemble
Description
N~1~-(3-acetylphenyl)-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as "AFPG," is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AFPG is a small molecule that belongs to the class of glycine transporter 1 (GlyT1) inhibitors and has been shown to exhibit promising results in preclinical studies.
Mécanisme D'action
AFPG acts as a competitive inhibitor of N~1~-(3-acetylphenyl)-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, which is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting this compound, AFPG increases the availability of glycine at the NMDA receptor, which plays a crucial role in synaptic plasticity and cognitive function. AFPG has also been shown to increase the levels of glycine in the prefrontal cortex, which is a brain region implicated in the pathophysiology of various psychiatric disorders.
Biochemical and Physiological Effects:
AFPG has been shown to exhibit potent inhibition of this compound in both in vitro and in vivo models. In animal models, AFPG has been shown to increase the levels of glycine in the prefrontal cortex and improve cognitive function. AFPG has also been shown to exhibit antidepressant-like effects in animal models of depression. Furthermore, AFPG has been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
AFPG has several advantages for lab experiments, including its high potency and selectivity for N~1~-(3-acetylphenyl)-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide. AFPG has also been shown to have good pharmacokinetic properties and can be administered orally. However, AFPG has some limitations, including its low solubility in water and its potential for off-target effects.
Orientations Futures
Several areas of research are currently being explored for AFPG, including its potential for the treatment of various psychiatric disorders, such as depression, schizophrenia, and Alzheimer's disease. Furthermore, AFPG is being studied for its potential as a cognitive enhancer and as a tool for studying the role of glycine in synaptic plasticity. Future studies will also focus on optimizing the pharmacokinetic properties of AFPG and developing more potent and selective N~1~-(3-acetylphenyl)-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide inhibitors.
Applications De Recherche Scientifique
AFPG has been extensively studied in preclinical models for its potential therapeutic applications. N~1~-(3-acetylphenyl)-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide inhibitors have been shown to have antidepressant, antipsychotic, and cognitive-enhancing effects, making them a promising target for the treatment of various psychiatric disorders. AFPG has been shown to exhibit potent inhibition of this compound and has demonstrated antidepressant-like effects in animal models. Furthermore, AFPG has been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease.
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-2-[N-(benzenesulfonyl)-2-fluoroanilino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O4S/c1-16(26)17-8-7-9-18(14-17)24-22(27)15-25(21-13-6-5-12-20(21)23)30(28,29)19-10-3-2-4-11-19/h2-14H,15H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCVFZZBKSCSGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN(C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-bromobenzyl)thio]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B3540971.png)
![N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-2,5-dimethoxyphenyl)benzamide](/img/structure/B3540977.png)
![N-(3-chloro-4-methylphenyl)-2-{[3-(3,3-diethoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B3540990.png)
![3-(2-methoxyphenyl)-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B3540992.png)

![methyl 4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B3541005.png)

![N~2~-(3-chlorobenzyl)-N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3541023.png)
![2-({[3-{[(4-methylphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B3541027.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(2-ethylphenyl)glycinamide](/img/structure/B3541031.png)
![3-(phenylthio)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B3541043.png)
![N-{5-[(3-acetyl-2,4,6-trimethylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide](/img/structure/B3541051.png)
![2,5-dichloro-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B3541063.png)
